

Application Note: HPLC Method for the Quantification of Roxatidine in Human Plasma

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Introduction

Roxatidine is a selective histamine H2-receptor antagonist used for the treatment of gastric ulcers. It is the active metabolite of the prodrug **roxatidine** acetate, which is rapidly converted following oral administration.[1][2] Accurate and precise quantification of **roxatidine** in plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a rapid, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of **roxatidine** in human plasma samples.[1][3]

Principle

This method involves the isolation of **roxatidine** and an internal standard (IS), ranitidine, from human plasma using solid-phase extraction (SPE). The extracted analytes are then separated on a C8 reversed-phase column and quantified using a UV detector.[1] The method has been validated for linearity, precision, accuracy, and recovery.[1][3]

Experimental Protocols Materials and Reagents

- Standards: Roxatidine (99.5% purity), Ranitidine (Internal Standard).[1]
- Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).[1]



- Chemicals: Potassium dihydrogen phosphate (KH2PO4), 25% Ammonia solution.[1]
- Extraction Cartridges: Octadecyl (C8) disposable solid-phase extraction cartridges.[1]
- Plasma: Drug-free human plasma, stored at -80°C until use.[1]

Instrumentation and Chromatographic Conditions

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
- Chromatographic Column: Nova-Pak® C8, 150 mm × 3.9 mm, 4 μm particle size.[1]
- Data Acquisition: Chromatography data station for peak integration and analysis.

The detailed chromatographic conditions are summarized in the table below.

Table 1: Chromatographic Conditions

Parameter	Condition
Column	Nova-Pak® C8 (150 x 3.9 mm, 4 μm)[1]
Mobile Phase	20 mM KH2PO4 (pH 7.0) : Acetonitrile (5:1, v/v) [1][3]
Flow Rate	0.8 mL/min[1]
Detection Wavelength	298 nm[1]
Injection Volume	50 μL[1]
Column Temperature	40°C[1]
Run Time	8 minutes[1]

| Retention Time | Ranitidine (IS): ~3.5 min; Roxatidine: ~7.7 min[1] |

Preparation of Solutions



- Stock Solutions (10% ACN): Prepare stock solutions of roxatidine and ranitidine (IS) in 10% acetonitrile and store at 4°C.[1]
- Calibration Standards & Quality Control (QC) Samples: Prepare working solutions by diluting
 the stock solutions. Spike drug-free plasma with the appropriate working solutions to create
 calibration standards ranging from 5 to 1000 ng/mL.[1] Prepare QC samples at four
 concentration levels: 5 ng/mL (LLOQ), 15 ng/mL (Low QC), 500 ng/mL (Medium QC), and
 900 ng/mL (High QC).[1]

Sample Preparation Protocol (Solid-Phase Extraction)

- Aliquot Plasma: Transfer 1 mL of plasma sample (standard, QC, or unknown) into a clean tube.[1]
- Add Internal Standard: Add 100 μL of a 10 μg/mL ranitidine solution to each tube.[1]
- Vortex: Vortex the samples for 30 seconds.
- Condition SPE Cartridge: Condition a C8 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]
- Load Sample: Load the plasma sample onto the conditioned cartridge.
- Wash Cartridge: Perform sequential washes:
 - Once with 1 mL of H2O.[1]
 - Twice with 1 mL of 5% MeOH 0.1% NH4OH (pH 10).[1]
 - Once with 1 mL of 40% MeOH 0.1% NH4OH (pH 10).[1]
- Elute Analyte: Elute roxatidine and the internal standard from the cartridge with 1 mL of methanol.[1]
- Evaporate: Evaporate the eluate to dryness under a stream of nitrogen gas.
- Reconstitute: Reconstitute the dried residue with 100 μL of the mobile phase.[1]



• Vortex & Inject: Vortex the reconstituted sample for 30 seconds and inject 50 μL into the HPLC system.[1]

Method Validation and Data

The bioanalytical method was validated according to established guidelines, demonstrating its suitability for the intended application.[1]

Data Presentation

The quantitative performance of the method is summarized in the tables below.

Table 2: Linearity and Lower Limit of Quantitation (LLOQ)

Parameter	Result
Linearity Range	5 - 1000 ng/mL[1][3]
Regression Model	Weighted linear regression (weight = $1/x^2$)[1]

| LLOQ | 5 ng/mL[1][3] |

Table 3: Precision and Accuracy

QC Level	Concentration (ng/mL)	Within-Run Precision & Accuracy	Between-Run Precision & Accuracy
LLOQ	5	Within 10%[1][3]	Within 10%[1][3]
Low QC	15	Within 10%[1][3]	Within 10%[1][3]
Medium QC	500	Within 10%[1][3]	Within 10%[1][3]
High QC	900	Within 10%[1][3]	Within 10%[1][3]

Precision is expressed as the coefficient of variation (CV), and accuracy is expressed as the relative error (RE).



Table 4: Recovery

QC Level	Concentration (ng/mL)	Mean Recovery (%)
Low Concentration	15	> 87%[1]

| High Concentration | 500 | > 87%[1] |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from plasma sample preparation to HPLC analysis.



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Caption: Workflow for **Roxatidine** analysis in plasma.

Conclusion

The described HPLC-UV method provides a reliable, accurate, and precise protocol for the quantification of **roxatidine** in human plasma. The solid-phase extraction procedure ensures a clean sample extract, minimizing matrix interference. With a lower limit of quantification of 5 ng/mL and a linear range up to 1000 ng/mL, this method is well-suited for conducting pharmacokinetic and bioequivalence studies in clinical and research settings.[1][2][3]



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